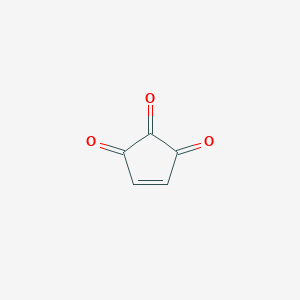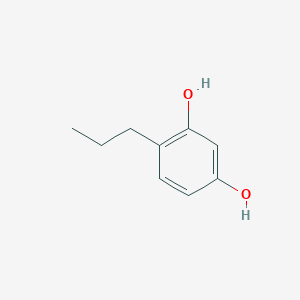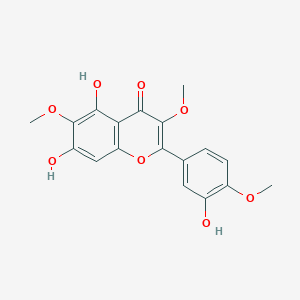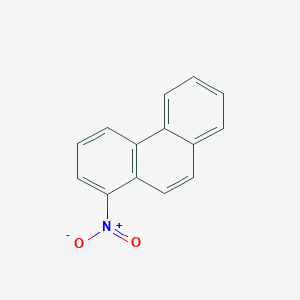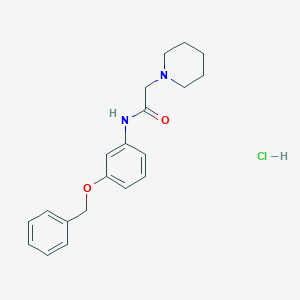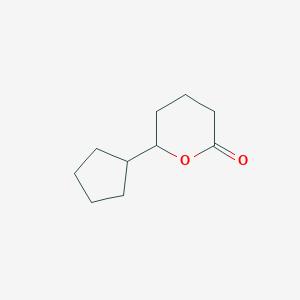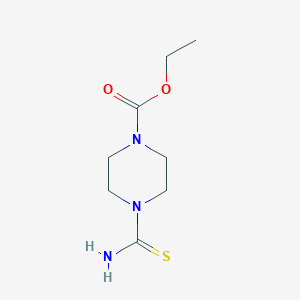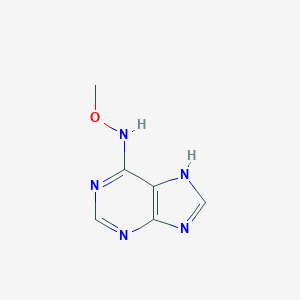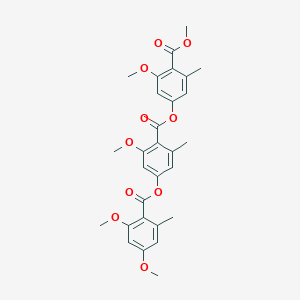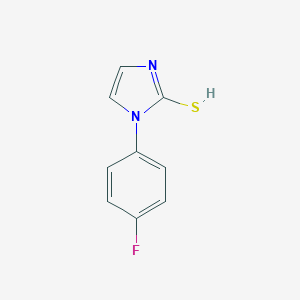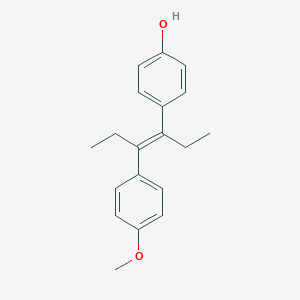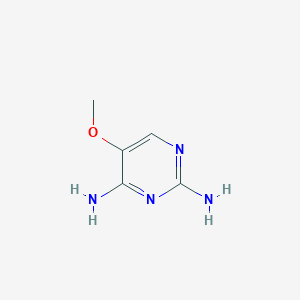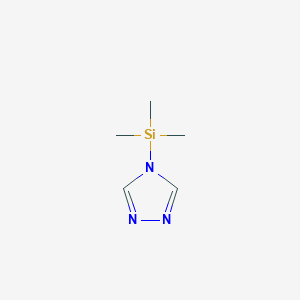![molecular formula C13H19N3O5 B101372 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate CAS No. 19351-39-4](/img/structure/B101372.png)
2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate is a chemical compound that has been used in scientific research for various purposes. It is also known as QNZ or EVP4593 and is a potent inhibitor of NF-κB activation.
Wirkmechanismus
The mechanism of action of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate involves the inhibition of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ. 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate has been shown to inhibit the phosphorylation of IKKβ, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate have been studied extensively in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate in lab experiments is its potent inhibition of NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of using 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate is its potential cytotoxicity, which may limit its use in certain cell types.
Zukünftige Richtungen
There are several future directions for the use of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders. Additionally, the potential use of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate as a therapeutic agent for these diseases should be further explored.
Synthesemethoden
The synthesis of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate involves the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) carbamate. This intermediate is then reacted with 2-aminoethyl carbamate to form 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate. The synthesis method has been described in detail in the literature and is a well-established procedure.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate has been used in scientific research for various purposes. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate has been shown to have therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
19351-39-4 |
|---|---|
Produktname |
2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate |
Molekularformel |
C13H19N3O5 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-19-11-4-2-10(3-5-11)16(6-8-20-12(14)17)7-9-21-13(15)18/h2-5H,6-9H2,1H3,(H2,14,17)(H2,15,18) |
InChI-Schlüssel |
ODKQCZBATFVTEV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



